molecular formula C21H23BrN4O2 B2983652 N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide CAS No. 1111039-14-5

N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide

Cat. No.: B2983652
CAS No.: 1111039-14-5
M. Wt: 443.345
InChI Key: DXQYYOCIYKVOLJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O2 and its molecular weight is 443.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Angiogenic Applications

A study on novel piperidine derivatives, closely related to the chemical structure , demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited potent DNA binding and cleavage capabilities, indicating their promise as anticancer agents due to their dual anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Antimicrobial Activity

Another research focus involves the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties. These compounds were also screened for their antimicrobial activities, indicating their potential use in treating infections (A. Abu‐Hashem et al., 2020).

Anti-Inflammatory and Analgesic Applications

Pyrimidine derivatives have been synthesized and shown to possess significant anti-inflammatory activity, suggesting their potential in developing treatments for conditions characterized by inflammation and pain. Such compounds have been evaluated in vivo and demonstrated notable efficacy, comparable to standard drugs like diclofenac sodium, in reducing inflammation and pain (Anshu Chaydhary et al., 2015).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has uncovered their strong potential as antiprotozoal agents. These compounds have demonstrated excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases caused by these parasites (M. Ismail et al., 2004).

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives have been synthesized, showing promising anticancer and anti-5-lipoxygenase activities. These compounds present a potential therapeutic option for treating cancer and conditions involving the 5-lipoxygenase pathway, such as asthma and allergic reactions (A. Rahmouni et al., 2016).

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2/c1-12-6-7-17(16(22)9-12)25-20(27)15-5-4-8-26(10-15)19-18-13(2)14(3)28-21(18)24-11-23-19/h6-7,9,11,15H,4-5,8,10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQYYOCIYKVOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=C4C(=C(OC4=NC=N3)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.